molecular formula C6H8F2O3 B3025450 2,2-Difluorocyclohexane-1,3-dione hydrate CAS No. 1314935-73-3

2,2-Difluorocyclohexane-1,3-dione hydrate

Cat. No. B3025450
CAS RN: 1314935-73-3
M. Wt: 166.12
InChI Key: AEVHMICZCMOUSB-UHFFFAOYSA-N
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Description

2,2-Difluorocyclohexane-1,3-dione hydrate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a hydrate of 2,2-difluorocyclohexane-1,3-dione, which is commonly known as DFDH. DFDH is a cyclic diketone that has been extensively used in the synthesis of various organic compounds. The hydrate form of DFDH has been found to have unique properties that make it an attractive candidate for various applications.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexane-1,3-dione hydrate is not well understood. However, it is believed that the hydrate form of DFDH undergoes hydrolysis in the presence of water to form the corresponding diol. The diol can then react with various nucleophiles to form a wide range of organic compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2-Difluorocyclohexane-1,3-dione hydrate. However, it has been found to be relatively non-toxic and does not show any significant adverse effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-Difluorocyclohexane-1,3-dione hydrate in lab experiments is its versatility. It can be used as a reagent in various organic synthesis reactions and has been found to be an excellent chiral building block. However, one of the limitations of using this compound is its relatively high cost compared to other reagents.

Future Directions

There are several future directions for research on 2,2-Difluorocyclohexane-1,3-dione hydrate. One of the most promising areas of research is the development of new synthetic methodologies using this compound. Additionally, the potential applications of this compound in the field of medicinal chemistry and drug discovery are also being explored. Finally, there is a need for further research on the mechanism of action of 2,2-Difluorocyclohexane-1,3-dione hydrate to better understand its potential applications.

Scientific Research Applications

2,2-Difluorocyclohexane-1,3-dione hydrate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic synthesis. It has been found to be an excellent reagent for the synthesis of various organic compounds, including chiral compounds.

properties

IUPAC Name

2,2-difluorocyclohexane-1,3-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVHMICZCMOUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717284
Record name 2,2-Difluorocyclohexane-1,3-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorocyclohexane-1,3-dione hydrate

CAS RN

183742-84-9
Record name 2,2-Difluorocyclohexane-1,3-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluorocyclohexane-1,3-dione hydrate
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Reactant of Route 6
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